molecular formula C11H18BClN2O2 B3349280 2-Aminopyridine-5-boronic acid pinacol ester hydrochloride CAS No. 2121514-56-3

2-Aminopyridine-5-boronic acid pinacol ester hydrochloride

Cat. No.: B3349280
CAS No.: 2121514-56-3
M. Wt: 256.54 g/mol
InChI Key: JEGMQTQCFUZZAD-UHFFFAOYSA-N
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Description

2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C11H17BN2O2·HCl. It is a derivative of boronic acid and is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

It’s known that this compound can be used as a building block in the synthesis of diverse compound libraries , suggesting its potential to interact with various biological targets.

Mode of Action

It’s known to be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . This suggests that the compound may interact with its targets through a coupling process, leading to the formation of new compounds.

Biochemical Pathways

Given its role in the synthesis of amino substituted imidazopyridines , it’s likely that it may affect pathways related to these compounds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution

Result of Action

Its role in the synthesis of amino substituted imidazopyridines suggests that it may contribute to the biological activities of these compounds.

Action Environment

It’s known that the compound is stable under inert atmosphere and should be stored in a dark place, under -20°c , indicating that temperature and light exposure may affect its stability.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the formation of amino substituted imidazopyridines

Molecular Mechanism

The molecular mechanism of action of 2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is not well defined. It is known to participate in a microwave-assisted, four-component coupling process leading to the formation of amino substituted imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopyridine-5-boronic acid pinacol ester hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and speed of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridine-5-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is unique due to its specific structure, which allows for efficient coupling reactions and the formation of biaryl compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2.ClH/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8;/h5-7H,1-4H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMQTQCFUZZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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